molecular formula C17H19NO3 B12606676 [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid CAS No. 918343-19-8

[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid

Cat. No.: B12606676
CAS No.: 918343-19-8
M. Wt: 285.34 g/mol
InChI Key: CBUILSPVAKPEHV-UHFFFAOYSA-N
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Description

[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: is an organic compound with a complex structure that includes a pyridine ring substituted with a tert-butylphenoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid typically involves the following steps:

    Formation of the tert-butylphenoxy group: This can be achieved through the reaction of tert-butylphenol with a suitable halogenated pyridine derivative under basic conditions.

    Coupling with acetic acid: The resulting intermediate is then coupled with acetic acid or its derivatives using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: can be compared with other similar compounds, such as:

    [2-(2-tert-Butylphenoxy)pyridin-3-yl]boronic acid: Similar structure but with a boronic acid group instead of an acetic acid moiety.

    [2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl]acetic acid: Contains a pyrazole ring and a piperidine moiety, used in PROTAC development.

    2-(Pyridin-3-yl)acetic acid: Lacks the tert-butylphenoxy group, simpler structure.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

918343-19-8

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-[2-(2-tert-butylphenoxy)pyridin-3-yl]acetic acid

InChI

InChI=1S/C17H19NO3/c1-17(2,3)13-8-4-5-9-14(13)21-16-12(11-15(19)20)7-6-10-18-16/h4-10H,11H2,1-3H3,(H,19,20)

InChI Key

CBUILSPVAKPEHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)CC(=O)O

Origin of Product

United States

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